
1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 1 and 2 positions, a hydroxymethyl group at the 9 position, and a methyl group at the 10 position of the anthracene ring. The molecular formula of this compound is C16H14O3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Hydroxylation: Anthracene undergoes hydroxylation to introduce hydroxyl groups at the 1 and 2 positions. This can be achieved using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Methylation: The methyl group at the 10 position can be introduced using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The compound may also undergo redox reactions, affecting cellular processes and pathways.
類似化合物との比較
Similar Compounds
1,2-Anthracenediol: Lacks the hydroxymethyl and methyl groups.
9-Hydroxymethyl-10-methyl-anthracene: Lacks the hydroxyl groups at the 1 and 2 positions.
Anthracene: The parent compound without any functional groups.
Uniqueness
1,2-Anthracenediol, 9-(hydroxymethyl)-10-methyl- is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties
特性
CAS番号 |
496783-15-4 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
9-(hydroxymethyl)-10-methylanthracene-1,2-diol |
InChI |
InChI=1S/C16H14O3/c1-9-10-4-2-3-5-12(10)13(8-17)15-11(9)6-7-14(18)16(15)19/h2-7,17-19H,8H2,1H3 |
InChIキー |
CHKWZBTWGTVPHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=C(C2=C(C3=CC=CC=C13)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


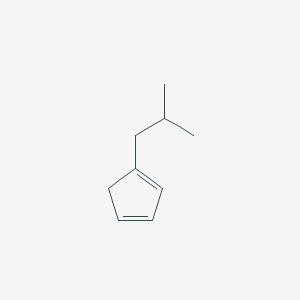
![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)

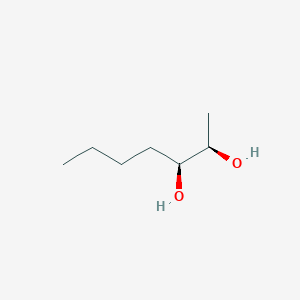
![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)
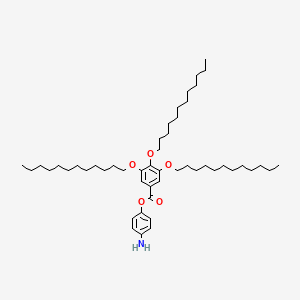
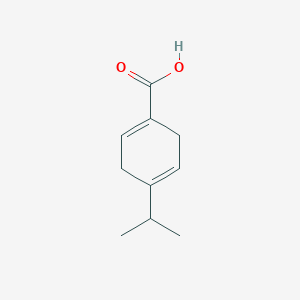
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
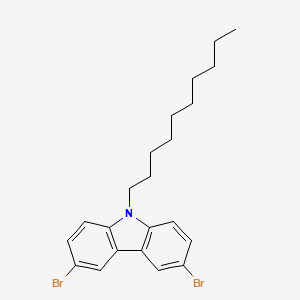
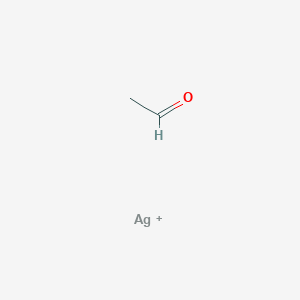
![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)
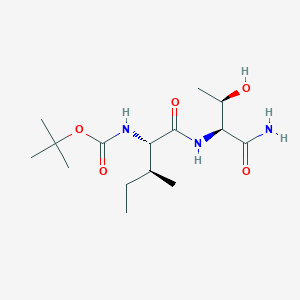
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)
